N-Feruloyl-3-methoxytyramine, (Z)-

Description

Significance and Context within Natural Product Chemistry and Phytochemistry

The significance of N-Feruloyl-3-methoxytyramine, (Z)- in natural product chemistry and phytochemistry is rooted in its presence in various plant species and its potential bioactivities. These amides are considered significant for their roles in plant defense mechanisms and their potential as bioactive agents. scispace.com

This compound has been isolated from several plants, including:

Allium fistulosum (Welsh onion) semanticscholar.orgchemfaces.comresearchgate.netjapsonline.com

Portulaca oleracea mdpi.comnih.gov

Annona cherimola bohrium.com

Achyranthes bidentata mdpi.com

Litsea hypophaea

Tradescantia species imrpress.com

The study of such natural products is crucial for understanding the chemical diversity of the plant kingdom and for identifying novel compounds with potential applications. The isolation and structural elucidation of N-Feruloyl-3-methoxytyramine, (Z)- and its isomers from various botanical sources contribute significantly to the field of phytochemistry. researchgate.net

Scope of Academic Inquiry into N-Feruloyl-3-methoxytyramine, (Z)-

Academic research on N-Feruloyl-3-methoxytyramine, (Z)- encompasses a range of scientific investigations. A primary area of focus is its isolation from natural sources and the subsequent determination of its chemical structure using advanced spectroscopic techniques. researchgate.net

A notable aspect of the research is the study of the geometric isomerization between the (Z)- (cis) and (E)- (trans) forms. Studies have shown that these isomers can be interconverted upon exposure to UV light, and their relative stability and conversion rates have been a subject of investigation. mdpi.comnih.gov

Furthermore, a significant portion of the academic inquiry is directed towards understanding the biological activities of N-Feruloyl-3-methoxytyramine, (Z)- and its trans-isomer. Research has explored its potential antioxidant and anti-inflammatory properties. scispace.comresearchgate.net For instance, both N-cis- and N-trans-feruloyl-3-methoxytyramine have demonstrated significant DPPH radical scavenging activities. chemfaces.comjapsonline.com Additionally, studies have investigated the inhibitory effects on cyclooxygenase-2 (COX-2) and the IL-6/STAT3 signaling pathway. mdpi.comnih.govmdpi.com

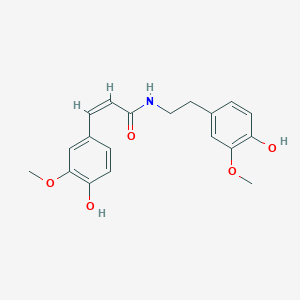

Structure

3D Structure

Properties

CAS No. |

219773-49-6 |

|---|---|

Molecular Formula |

C19H21NO5 |

Molecular Weight |

343.4 g/mol |

IUPAC Name |

(Z)-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]prop-2-enamide |

InChI |

InChI=1S/C19H21NO5/c1-24-17-11-13(3-6-15(17)21)5-8-19(23)20-10-9-14-4-7-16(22)18(12-14)25-2/h3-8,11-12,21-22H,9-10H2,1-2H3,(H,20,23)/b8-5- |

InChI Key |

GRXBVKANHNUZNL-YVMONPNESA-N |

Isomeric SMILES |

COC1=C(C=CC(=C1)CCNC(=O)/C=C\C2=CC(=C(C=C2)O)OC)O |

Canonical SMILES |

COC1=C(C=CC(=C1)CCNC(=O)C=CC2=CC(=C(C=C2)O)OC)O |

Origin of Product |

United States |

Natural Occurrence and Advanced Isolation Methodologies for N Feruloyl 3 Methoxytyramine, Z

Botanical Sources and Distribution of N-Feruloyl-3-methoxytyramine, (Z)-

N-Feruloyl-3-methoxytyramine, primarily in its trans- and cis- isomeric forms, has been identified in a diverse range of plant families and species. The distribution of this compound is not uniform across the plant kingdom, with its presence being documented in specific taxa, often localized to particular plant organs.

Identification in Specific Plant Species

Detailed phytochemical investigations have confirmed the presence of N-Feruloyl-3-methoxytyramine isomers in numerous plant species. Notably, both N-trans-feruloyl-3-methoxytyramine and N-cis-feruloyl-3-methoxytyramine have been isolated from the Welsh onion (Allium fistulosum) chemfaces.com. The roots of Achyranthes bidentata have been found to contain glycosidic forms of the trans-isomer, specifically N-trans-feruloyl-3-methoxytyramine-4'-O-β-D-glucopyranoside. Similarly, the stems of Stephania hispidula are a source of feruloyl tyramine (B21549) glycosides nih.gov.

The compound has also been identified in the roots of Metternichia macrocalyx and Synsepalum dulcificum nih.gov. In the case of Portulaca oleracea, N-trans-feruloyl-3-methoxytyramine is among the known compounds isolated from this plant nih.gov. Research on garlic (Allium sativum) has led to the isolation and characterization of N-feruloyltyramine, a closely related compound researchgate.net. The root bark of Lycium chinense has also been reported to contain various bioactive compounds, including feruloyl amides jifro.ir.

Recent metabolomic studies have expanded the list of sources. For instance, N-trans-Feruloyl-3-methoxytyramine was identified as a metabolite in the seeds of Gastrodia elata that is responsive to the plant's symbiotic relationship with fungi nih.gov. Furthermore, its presence has been documented in rice (Oryza sativa), where it is up-regulated in response to herbivore-induced stress nih.govresearchgate.net. The compound has also been reported in the stems of Annona cherimola and in red pepper (Capsicum annuum) nih.govnih.govresearchgate.net. In the case of Arcangelisia gusanlung, while the specific (Z)- isomer of N-Feruloyl-3-methoxytyramine has not been explicitly reported, the related compound N-trans-feruloyltyramine has been isolated from this plant researchgate.net.

The following table summarizes the documented botanical sources of N-Feruloyl-3-methoxytyramine and its isomers.

| Plant Species | Family | Plant Part | Isomer/Derivative Identified |

| Capsicum annuum | Solanaceae | Stems, Red Pepper | N-trans-feruloyl-3-methoxytyramine |

| Portulaca oleracea | Portulacaceae | Whole Plant | N-trans-feruloyl-3-methoxytyramine |

| Gastrodia elata | Orchidaceae | Seeds | N-trans-feruloyl-3-methoxytyramine |

| Allium sativum | Amaryllidaceae | Cloves | N-feruloyltyramine |

| Stephania hispidula | Menispermaceae | Stem | Feruloyl tyramine glycosides |

| Annona cherimola | Annonaceae | Stems | N-trans-feruloylmethoxytyramine, N-cis-feruloylmethoxytyramine |

| Synsepalum dulcificum | Sapotaceae | Root | N-trans-feruloylmethoxytyramine, N-cis-feruloylmethoxytyramine |

| Allium fistulosum | Amaryllidaceae | Whole Plant | N-trans-feruloyl-3′-methoxytyramine, N-cis-feruloyl-3′-methoxytyramine |

| Lycium chinense | Solanaceae | Root Bark | Feruloyl amides |

| Metternichia macrocalyx | Solanaceae | Roots | N-trans-feruloyl-3-methoxytyramine |

| Arcangelisia gusanlung | Menispermaceae | Stems | N-trans-feruloyltyramine |

| Oryza sativa | Poaceae | Leaves/Stems | N-trans-feruloyl-3-methoxytyramine |

| Achyranthes bidentata | Amaranthaceae | Roots | N-trans-feruloyl-3-methoxytyramine-4'-O-β-D-glucopyranoside |

Accumulation Patterns in Plant Tissues and Organs

The distribution of N-Feruloyl-3-methoxytyramine within a plant is often tissue- and organ-specific. In Achyranthes bidentata and Metternichia macrocalyx, the compound is primarily found in the roots nih.gov. Similarly, the root is the main source in Synsepalum dulcificum nih.gov. For Stephania hispidula and Annona cherimola, the stems have been identified as the accumulating organ nih.govresearchgate.net. In contrast, the entire plant of Allium fistulosum and Portulaca oleracea has been utilized for isolation, suggesting a more widespread distribution within these species chemfaces.comnih.gov.

In Gastrodia elata, the compound has been specifically identified in the seeds nih.gov. In Oryza sativa, N-Feruloyl-3-methoxytyramine accumulates in the plant's aerial parts in response to stress, indicating its role as a defense-related metabolite nih.govresearchgate.net. The accumulation of feruloyl amides in the cell walls of various plant tissues suggests their role in structural reinforcement and defense against pathogens cnr.it. The specific localization of these compounds in different plant parts highlights their diverse physiological roles, from defense mechanisms to structural components.

Optimized Extraction Techniques for N-Feruloyl-3-methoxytyramine, (Z)-

The efficient extraction of N-Feruloyl-3-methoxytyramine, (Z)- from plant matrices is a critical first step for its isolation and subsequent study. Both conventional and advanced extraction methodologies are employed, with a focus on optimizing yield and purity.

Solvent-Based Extraction Approaches

Solvent extraction remains a fundamental technique for obtaining N-Feruloyl-3-methoxytyramine from plant materials. The choice of solvent is crucial and is largely dictated by the polarity of the target compound. Given the phenolic and amide moieties present in its structure, polar solvents are generally most effective.

Methanol (B129727) is a frequently used solvent for the initial extraction of phenolic compounds, including feruloyl amides nih.govnih.gov. Aqueous methanol solutions, such as 80% methanol, are often employed to enhance the extraction of a broad range of polar and moderately polar compounds from the plant matrix mdpi.com. The optimization of solvent-based extraction involves several key parameters:

Solvent-to-Solid Ratio: This ratio affects the concentration gradient and, consequently, the extraction efficiency. An optimal ratio ensures that the solvent is not saturated with extracted compounds, allowing for maximum recovery greenskybio.com.

Extraction Time: Sufficient time is required for the solvent to penetrate the plant tissue and dissolve the target compound. However, excessively long extraction times can risk the degradation of sensitive molecules greenskybio.com.

Temperature: Higher temperatures can increase solubility and diffusion rates but may also lead to the degradation of thermolabile compounds.

Agitation: Stirring or shaking the mixture enhances the interaction between the solvent and the plant material, improving mass transfer and extraction yield greenskybio.com.

Following the initial crude extraction, a series of liquid-liquid partitioning steps are often used to separate compounds based on their polarity. For instance, a crude methanol extract might be suspended in water and then sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol. N-Feruloyl-3-methoxytyramine and its isomers, being moderately polar, typically partition into the ethyl acetate or n-butanol fractions.

Advanced Extraction Methodologies (e.g., Ultrasound-Assisted Extraction)

To improve extraction efficiency, reduce solvent consumption, and shorten extraction times, advanced techniques such as Ultrasound-Assisted Extraction (UAE) have been developed. UAE utilizes the energy of ultrasonic waves to create acoustic cavitation in the solvent scielo.brnih.gov. The formation and collapse of these cavitation bubbles generate microjets and shockwaves that disrupt the plant cell walls, facilitating the release of intracellular contents into the solvent scielo.brnih.gov.

The advantages of UAE include higher extraction yields in shorter times and at lower temperatures, which is beneficial for preserving thermolabile compounds like N-Feruloyl-3-methoxytyramine nih.gov. Key parameters that are optimized in UAE include:

Ultrasonic Power and Frequency: Higher power can enhance cell disruption, but excessive power may degrade the target compounds. Frequencies in the range of 20 to 100 kHz are commonly used for extracting bioactive compounds nih.gov.

Extraction Time: UAE significantly reduces the required extraction time compared to conventional methods, often from hours to minutes nih.gov.

Temperature: UAE can be performed at lower temperatures, minimizing the risk of thermal degradation scielo.br.

Solvent Composition and Solid-to-Liquid Ratio: As with conventional methods, the choice of solvent and its ratio to the plant material are critical for maximizing yield jifro.ir.

The following table outlines key parameters often optimized in ultrasound-assisted extraction of phenolic compounds.

| Parameter | Typical Range | Rationale |

| Ultrasonic Frequency | 20 - 100 kHz | Affects cavitation bubble size and intensity; lower frequencies often used for plant material. |

| Ultrasonic Power | 100 - 500 W | Determines the intensity of cavitation; needs optimization to avoid compound degradation. |

| Extraction Time | 5 - 60 min | Significantly shorter than conventional methods; prolonged time may not increase yield and can cause degradation. |

| Temperature | 20 - 60 °C | Lower temperatures are preferred to protect thermolabile compounds. |

| Solvent | Ethanol, Methanol (often aqueous mixtures) | Choice depends on the polarity of the target compound; aqueous mixtures are common. |

| Solid-to-Liquid Ratio | 1:10 - 1:50 (g/mL) | Influences the concentration gradient and efficiency of mass transfer. |

Chromatographic and Spectroscopic Isolation Strategies

Following extraction, a multi-step purification process is required to isolate N-Feruloyl-3-methoxytyramine, (Z)- in a pure form. This typically involves a combination of chromatographic techniques, with the final structural confirmation achieved through spectroscopic analysis.

The crude extract or the enriched fraction from solvent partitioning is first subjected to column chromatography. Common stationary phases include:

Silica Gel: A polar stationary phase used for separating compounds based on their polarity. Elution is typically performed with a gradient of nonpolar to polar solvents (e.g., n-hexane to ethyl acetate to methanol).

Octadecyl Silane (B1218182) (ODS) or C18: A nonpolar (reverse-phase) stationary phase where separation is based on hydrophobicity. Elution is carried out with a polar mobile phase, such as a mixture of water and methanol or acetonitrile (B52724) chemfaces.com.

Sephadex LH-20: A size-exclusion chromatography medium that separates molecules based on their size. It is also effective for separating phenolic compounds chemfaces.com.

The fractions collected from column chromatography are then analyzed, often by thin-layer chromatography (TLC) or analytical High-Performance Liquid Chromatography (HPLC), to identify those containing the target compound. Fractions rich in N-Feruloyl-3-methoxytyramine are then pooled and subjected to further purification, typically using preparative HPLC. Reverse-phase preparative HPLC with a C18 column is a common final step to achieve high purity and to separate the cis- and trans- isomers chemfaces.com.

Once the compound is isolated, its structure is elucidated and confirmed using spectroscopic methods:

Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) are used to determine the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) provides the exact mass, which allows for the determination of the molecular formula. Tandem mass spectrometry (MS/MS) is used to fragment the molecule, providing valuable structural information acs.org.

High-Performance Liquid Chromatography (HPLC) for Purification

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the final purification of N-Feruloyl-3-methoxytyramine, (Z)-. Following preliminary fractionation by other chromatographic methods, reversed-phase HPLC is typically employed to achieve high purity.

Octadecyl silane (ODS or C18) is the stationary phase of choice for this separation, as it effectively resolves compounds based on their hydrophobicity. researchgate.net The separation of (Z)- and (E)- isomers, which differ slightly in their three-dimensional structure and polarity, can be optimized by carefully controlling the mobile phase composition and gradient. A common mobile phase consists of a mixture of water and an organic solvent, such as methanol or acetonitrile, often with a small amount of acid (like formic acid) to improve peak shape. A gradient elution, where the proportion of the organic solvent is gradually increased, is typically used to separate the isomers and other related compounds from the semi-purified fraction.

Table 1: Illustrative HPLC Parameters for Isomer Purification

| Parameter | Value/Description |

|---|---|

| Stationary Phase | Octadecyl Silane (ODS/C18) |

| Mobile Phase | A: Water with 0.1% Formic Acid B: Acetonitrile with 0.1% Formic Acid | | Gradient Profile | Linear gradient from 20% B to 80% B over 40 minutes | | Flow Rate | 1.0 mL/min | | Detection | UV Detector at 280 nm and 320 nm | | Column | Analytical C18 Column (e.g., 4.6 x 250 mm, 5 µm) |

Medium Pressure Liquid Chromatography (MPLC) and Other Column Chromatographic Approaches

Before the final HPLC step, a series of lower-pressure chromatographic techniques are used to fractionate the crude plant extract and enrich the target compound. This multi-step approach is crucial for removing bulk impurities and simplifying the mixture for high-resolution separation.

A typical workflow begins with fractionation of the ethyl acetate-soluble portion of a methanol extract using silica gel column chromatography . This normal-phase technique separates compounds based on polarity. Subsequently, fractions containing the compounds of interest are often subjected to chromatography on Sephadex LH-20 . This size-exclusion chromatography medium separates molecules based on their size and polarity in an organic solvent, effectively removing pigments and other polymeric materials.

Medium Pressure Liquid Chromatography (MPLC) is frequently used as an intermediary purification step. Often utilizing a reversed-phase (RP-18) column, MPLC can process larger sample quantities than analytical HPLC while offering better resolution than traditional gravity column methods. researchgate.net This step is highly effective for isolating the phenolic amide fraction containing both the (Z)- and (E)- isomers of N-Feruloyl-3-methoxytyramine from other less polar or more polar compounds.

Table 2: Sequential Column Chromatography for Preliminary Purification

| Step | Chromatographic Method | Stationary Phase | Elution Solvents | Purpose |

|---|---|---|---|---|

| 1 | Gravity Column | Silica Gel | Hexane-Ethyl Acetate Gradient | Initial fractionation based on polarity |

| 2 | MPLC | Reversed-Phase (RP-18) | Water-Methanol Gradient | Enrichment of phenolic amide fraction |

| 3 | Size Exclusion | Sephadex LH-20 | Methanol | Removal of high molecular weight impurities |

Semi-Preparative and Preparative Techniques for N-Feruloyl-3-methoxytyramine, (Z)-

To obtain sufficient quantities of pure N-Feruloyl-3-methoxytyramine, (Z)- for structural elucidation and bioactivity studies, analytical HPLC methods are scaled up to semi-preparative or preparative levels. This involves using columns with a larger internal diameter and particle size to accommodate higher sample loads.

The principles of separation remain the same as in analytical HPLC, but operating parameters are adjusted. The flow rate is increased proportionally to the column's cross-sectional area, and the sample is injected in a larger volume at a higher concentration. While this scaling process can sometimes lead to a slight decrease in resolution, careful optimization of the mobile phase gradient can ensure that the purity of the isolated isomers is maintained. The fractions corresponding to the (Z)- isomer peak are collected, combined, and the solvent is evaporated to yield the purified compound.

Table 3: Comparison of Analytical and Preparative HPLC Parameters

| Parameter | Analytical Scale | Preparative Scale |

|---|---|---|

| Column I.D. | 4.6 mm | >20 mm |

| Particle Size | 3-5 µm | 5-10 µm |

| Flow Rate | 0.5-1.5 mL/min | 15-30 mL/min |

| Sample Load | Micrograms (µg) to low Milligrams (mg) | Milligrams (mg) to Grams (g) |

| Stationary Phase | Octadecyl Silane (ODS/C18) | Octadecyl Silane (ODS/C18) |

Biosynthetic Pathways and Chemical Synthesis of N Feruloyl 3 Methoxytyramine, Z

Elucidation of Plant Biosynthetic Routes for N-Feruloyl-3-methoxytyramine, (Z)-

The biosynthesis of N-feruloyl-3-methoxytyramine, a member of the hydroxycinnamic acid amide (HCAA) family, is an intricate process deeply embedded in the secondary metabolism of plants. frontiersin.orgnih.gov These compounds are crucial for plant defense and development. cdnsciencepub.comresearchgate.net

Precursor Compounds and Metabolic Origins (e.g., trans-cinnamic acid, tyramine)

The journey to N-feruloyl-3-methoxytyramine begins with primary metabolites that are channeled into the phenylpropanoid pathway. nih.govjfda-online.com The two primary precursors are derived from the shikimate pathway: the amino acids L-phenylalanine and L-tyrosine.

L-phenylalanine undergoes deamination by the enzyme phenylalanine ammonia-lyase (PAL) to produce trans-cinnamic acid . jfda-online.commdpi.com This is a pivotal entry point into the phenylpropanoid pathway. Subsequently, a series of hydroxylation and methylation reactions, catalyzed by enzymes such as cinnamate-4-hydroxylase (C4H) and caffeic acid O-methyltransferase (COMT), convert trans-cinnamic acid into ferulic acid .

Concurrently, L-tyrosine is decarboxylated by tyrosine decarboxylase (TYDC) to yield tyramine (B21549) . kspbtjpb.organnualreviews.org Tyramine can then be hydroxylated and methylated to form 3-methoxytyramine , the amine component of the final molecule.

The biosynthesis of these precursors is a clear illustration of how central metabolic pathways provide the building blocks for specialized secondary metabolites. The availability of trans-cinnamic acid and tyramine derivatives directly influences the plant's capacity to produce N-feruloyl-3-methoxytyramine and other related HCAAs. jfda-online.com

Table 1: Key Precursor Compounds and their Metabolic Origins

| Precursor Compound | Metabolic Pathway | Starting Material | Key Enzyme(s) |

| Ferulic Acid | Phenylpropanoid Pathway | L-Phenylalanine | Phenylalanine ammonia-lyase (PAL), Cinnamate-4-hydroxylase (C4H), Caffeic acid O-methyltransferase (COMT) |

| 3-Methoxytyramine | Tyrosine Metabolism | L-Tyrosine | Tyrosine decarboxylase (TYDC) |

Enzymatic Steps and Gene Expression in N-Feruloyl-3-methoxytyramine, (Z)- Biosynthesis

The final and defining step in the biosynthesis of N-feruloyl-3-methoxytyramine is the formation of an amide bond between ferulic acid and 3-methoxytyramine. This condensation reaction is not spontaneous and requires enzymatic catalysis.

The activated form of ferulic acid, feruloyl-CoA , is condensed with 3-methoxytyramine. This reaction is catalyzed by a specific class of enzymes known as acyltransferases, particularly hydroxycinnamoyl-CoA:tyramine N-(hydroxycinnamoyl)transferase (THT) . cdnsciencepub.comresearchgate.net THT enzymes belong to the BAHD acyltransferase superfamily. frontiersin.orgnih.gov

Kinetic studies on partially purified THT from maize have shown that feruloyl-CoA is an efficient acyl donor for this enzyme. tandfonline.com The expression of THT genes is often induced by various stimuli, including wounding and pathogen attack, highlighting the role of N-feruloyl-3-methoxytyramine in plant defense responses. kspbtjpb.orgtandfonline.com For instance, wounding of maize leaves leads to a significant induction of THT activity and the synthesis of N-hydroxycinnamoyltyramines. tandfonline.com

The biosynthesis of the (Z)-isomer specifically is less well-documented in terms of dedicated enzymatic control. It is possible that the isomerization from the more common (E)-isomer occurs post-synthetically, potentially influenced by factors like UV light, as has been observed for related HCAAs. d-nb.info

Role of Hydroxycinnamic Acid Amides in Plant Secondary Metabolism

Hydroxycinnamic acid amides (HCAAs), including N-feruloyl-3-methoxytyramine, are a diverse group of secondary metabolites with a wide array of functions in plants. frontiersin.orgnih.gov Their roles are multifaceted and integral to plant survival and interaction with the environment.

A primary and well-established function of HCAAs is in plant defense . cdnsciencepub.comresearchgate.net They accumulate in response to pathogen infection and wounding, contributing to the reinforcement of cell walls. cdnsciencepub.comkspbtjpb.org For example, feruloyl-3'-methoxytyramine has been observed to accumulate in onion epidermal cells at sites of attempted penetration by the fungus Botrytis allii. kspbtjpb.orgscispace.com This localized accumulation is thought to create a physical barrier that reduces the digestibility of the cell wall by pathogenic enzymes. cdnsciencepub.com HCAAs can also act as direct antimicrobial agents. nih.gov

Beyond defense, HCAAs are involved in various developmental processes, including:

Tuberization cdnsciencepub.comresearchgate.net

Flower development and sexual differentiation cdnsciencepub.comresearchgate.net

Pollen wall formation frontiersin.orgnih.gov

Senescence and cell division frontiersin.orgnih.gov

The accumulation of HCAAs is also linked to responses to abiotic stresses. Their synthesis is part of a broader metabolic reprogramming that allows plants to cope with challenging environmental conditions. frontiersin.org

Laboratory-Scale Chemical Synthesis of N-Feruloyl-3-methoxytyramine, (Z)-

The chemical synthesis of N-feruloyl-3-methoxytyramine provides a means to produce this compound for research and other applications, allowing for the generation of specific isomers and analogs.

Amide Bond Formation Strategies (e.g., EDC, DCC coupling)

The central challenge in synthesizing N-feruloyl-3-methoxytyramine is the formation of the amide bond between ferulic acid and 3-methoxytyramine. Several coupling reagents are commonly employed for this purpose.

N,N'-Dicyclohexylcarbodiimide (DCC) is a classic dehydrating agent used to promote the formation of amide bonds. acs.org In this method, DCC activates the carboxylic acid group of ferulic acid, making it susceptible to nucleophilic attack by the amine group of 3-methoxytyramine. acs.org

A more modern and often preferred coupling agent is N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC or EDCI) . jfda-online.comgoogle.com EDC is water-soluble, and the resulting urea (B33335) byproduct is also water-soluble, simplifying the purification process compared to DCC. google.com The reaction is typically carried out in an organic solvent like dichloromethane (B109758) or dimethylformamide (DMF), often in the presence of an activating agent such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) to improve yields and reduce side reactions. jfda-online.com

Other enzymatic approaches have also been explored for the synthesis of related compounds, such as the use of immobilized lipase (B570770) to catalyze the amidation of ferulic acid with tyramine hydrochloride. researchgate.netresearchgate.net

Table 2: Common Coupling Reagents for Amide Bond Formation

| Coupling Reagent | Abbreviation | Key Features |

| N,N'-Dicyclohexylcarbodiimide | DCC | Effective dehydrating agent; urea byproduct is insoluble in most organic solvents. acs.org |

| N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride | EDC, EDCI | Water-soluble coupling agent; water-soluble urea byproduct simplifies purification. jfda-online.comgoogle.com |

| Immobilized Lipase | - | Enzymatic catalyst, allowing for milder reaction conditions. researchgate.netresearchgate.net |

Stereoselective Synthesis of the (Z)-Isomer

The synthesis of the (Z)-isomer of N-feruloyl-3-methoxytyramine presents a stereochemical challenge, as the (E)-isomer is often the thermodynamically more stable product. Specific synthetic strategies are required to favor the formation of the (Z)-alkene.

One common approach to obtaining the (Z)-isomer is through the photoisomerization of the corresponding (E)-isomer. d-nb.info Exposing a solution of (E)-N-feruloyl-3-methoxytyramine to UV light can induce a reversible isomerization to the (Z)-form. The resulting mixture of isomers can then be separated using chromatographic techniques like high-performance liquid chromatography (HPLC). d-nb.info

Direct stereoselective synthesis of the (Z)-alkene can be more complex. It may involve stereospecific reactions such as the Wittig reaction with a stabilized ylide or other modern olefination methods that favor the formation of (Z)-alkenes. However, the photoisomerization route from the more readily synthesized (E)-isomer is often a more practical approach for laboratory-scale preparations.

3 Synthetic Yield Optimization and Scalability Considerations

The efficient synthesis of N-Feruloyl-3-methoxytyramine, particularly the (Z)- or cis-isomer, presents unique challenges that necessitate a focus on yield optimization and scalability. Research into the synthesis of related hydroxycinnamic acid amides has paved the way for strategies applicable to this specific compound. The primary approaches involve the optimization of enzymatic or chemical synthesis of the more stable trans-isomer, followed by a controlled isomerization step to obtain the desired (Z)-form.

Optimizing the synthesis of the N-trans-feruloyl-3-methoxytyramine precursor is a critical first step. While direct yield data for this specific molecule is sparse in the literature, methods for analogous compounds, such as N-trans-feruloyltyramine, have been highly optimized. Enzymatic synthesis using lipase has shown significant promise. For instance, studies on the lipase-catalyzed reaction between ferulic acid and tyramine hydrochloride have achieved yields as high as 93.5% to 96.3% under optimized conditions. researchgate.net This biocatalytic approach is advantageous for scalability as it often involves milder reaction conditions and simplifies the isolation of the product from the enzyme. researchgate.net

Chemical synthesis offers an alternative route, typically involving the coupling of a ferulic acid derivative with 3-methoxytyramine. A common method employs coupling agents like N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) in a solvent such as dimethylformamide (DMF). jfda-online.com The reaction mixture is then subjected to an aqueous workup and extraction, followed by purification via column chromatography. jfda-online.com While effective, the scalability of this method can be hampered by the cost of reagents, the need for extensive purification to remove byproducts, and the management of solvent waste.

The most direct method reported for producing the (Z)-isomer is through the photoisomerization of its more readily available trans-counterpart. d-nb.info A validation study on the geometric isomers from Allium fistulosum demonstrated that the N-trans-feruloyl-3′-methoxytyramine can be converted to the cis form upon exposure to UV light. d-nb.info

Interactive Data Tables

Table 1: Summary of Synthetic Methods for N-Feruloyl-Amides

| Method | Precursors | Catalyst/Reagent | Key Conditions | Yield/Purity | Scalability Considerations |

| Enzymatic Synthesis (Analog) | 4-hydroxy-3-methoxycinnamic acid, Tyramine hydrochloride | Immobilized Lipase (Lipozyme TL IM) | 48 hours, 40°C, Molar Ratio 6:1 | Up to 96.3% (for N-trans-feruloyltyramine) researchgate.net | High yield, simple enzyme isolation, green approach. researchgate.net |

| Chemical Synthesis | trans-Ferulic acid, 3-Methoxytyramine | N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), DMF | Room temperature, 12 hours, Nitrogen atmosphere | >95% purity after column chromatography jfda-online.com | Reagent cost, solvent waste, requires extensive purification. jfda-online.com |

Table 2: UV-Induced Isomerization of N-trans-feruloyl-3'-methoxytyramine

| Parameter | Value | Reference |

| Starting Material | N-trans-feruloyl-3′-methoxytyramine | d-nb.info |

| Conversion Method | UV Exposure | d-nb.info |

| Percentage Converted to (Z)-isomer | 62.91% | d-nb.info |

| Remaining (E)-isomer | 23.57% | d-nb.info |

| Total Recovered Material | 86.48% | d-nb.info |

| Implication for Scalability | Requires efficient, large-scale chromatographic separation of isomers. |

Structural Modifications, Derivatives, and Isomers of N Feruloyl 3 Methoxytyramine, Z

Identification and Characterization of Natural Derivatives and Analogs

The structural framework of N-Feruloyl-3-methoxytyramine, (Z)- lends itself to a variety of natural modifications, giving rise to a suite of related compounds found in the plant kingdom. These derivatives and analogs are primarily characterized by alterations in the feruloyl or methoxytyramine (B1233829) moieties.

Feruloyltyramine and Methoxytyramine Derivatives

A significant class of related compounds involves variations in the core structure of feruloyltyramine and methoxytyramine. These derivatives often differ in the methylation or hydroxylation patterns of the aromatic rings. For instance, N-trans-feruloyltyramine and N-trans-feruloyl-3-methoxytyramine have been identified in various plant species. mdpi.commdpi.com The presence or absence of a methoxy (B1213986) group on the tyramine (B21549) portion of the molecule, as well as the specific position of this group, contributes to the diversity of these natural amides. mdpi.com

Furthermore, compounds such as N-(E)-feruloyl-4-O-methyldopamine have been isolated, showcasing methylation on the dopamine-related moiety. mdpi.com The biosynthesis of these compounds in plants often starts from the amino acids phenylalanine and tyrosine, which are converted to cinnamic acids and tyramine, respectively. mdpi.com These precursors then undergo a series of enzymatic reactions to form the final amide structures. mdpi.com

Glycosylated Forms of N-Feruloyl-3-methoxytyramine, (Z)-

Glycosylation represents a common modification of N-Feruloyl-3-methoxytyramine and its analogs in plants. This process involves the attachment of a sugar moiety, typically a glucopyranoside, to one of the hydroxyl groups of the molecule. scispace.comnih.gov These glycosylated forms are often more water-soluble than their aglycone counterparts. mdpi.com

Examples of such compounds include N-trans-feruloyl-3-methoxytyramine-4′-O-β-D-glucopyranoside and N-trans-feruloyl-3-methoxytyramine-4-O-β-D-glucopyranoside, which have been isolated from Achyranthes bidentata. scispace.comnih.gov The position of the glycosidic bond can vary, leading to different isomers. plos.org For example, the sugar can be attached to the hydroxyl group on the feruloyl part or the tyramine part of the molecule. plos.org The fragmentation analysis in mass spectrometry is a key technique to determine the location of the glycosyl residue. plos.org

Other Hydroxycinnamic Acid Amide Analogs

The broader family of hydroxycinnamic acid amides (HCAAs) includes a wide array of analogs to N-Feruloyl-3-methoxytyramine, (Z)-. These analogs arise from the combination of different hydroxycinnamic acids with various amines. acs.org Common hydroxycinnamic acids found in these structures include p-coumaric acid, caffeic acid, and sinapic acid. acs.org The amine moiety can also vary, with examples like dopamine, octopamine, and serotonin (B10506) being conjugated to these acids. acs.org

This combinatorial diversity leads to a vast number of HCAA analogs with differing substitution patterns on both the phenolic ring of the acid and the amine component. acs.org For instance, N-trans-p-coumaroyltyramine and N-trans-caffeoyltyramine are structurally similar to N-Feruloyl-3-methoxytyramine, differing in the hydroxycinnamic acid portion. acs.orgresearchgate.net

Chemical Derivatization and Semi-Synthetic Approaches to N-Feruloyl-3-methoxytyramine, (Z)- Analogs

To explore the structure-activity relationships and potential applications of HCAAs, chemists have developed methods for the synthesis and semi-synthesis of N-Feruloyl-3-methoxytyramine analogs. These approaches allow for the creation of novel derivatives that may not be readily available from natural sources.

A common synthetic strategy involves the condensation reaction between a hydroxycinnamic acid and an amine. jst.go.jpfda.gov.tw This can be achieved using coupling agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC). mdpi.comacs.org For instance, a range of cinnamic acid amides have been synthesized by reacting cinnamic acid derivatives with various biogenic amines such as serotonin, dopamine, and tyramine. jst.go.jp

Semi-synthetic approaches often start with a naturally occurring HCAA, which is then chemically modified. For example, acetylation of hydroxyl groups can be performed to alter the compound's properties. mdpi.com Lipase-catalyzed synthesis has also been explored as an environmentally friendly method to produce N-trans-feruloyltyramine. researchgate.net These synthetic and semi-synthetic methods provide valuable tools for creating a library of analogs for further scientific investigation. jst.go.jpjfda-online.com

Isomerization Studies: (Z)- to (E)-N-Feruloyl-3-methoxytyramine

The double bond in the propenamide linker of N-Feruloyl-3-methoxytyramine allows for the existence of geometric isomers, namely the (Z)- (cis) and (E)- (trans) forms. The (E)-isomer is generally the more stable and more commonly found form in nature. nih.gov However, the (Z)-isomer also exists and its conversion to the (E)-form is a subject of scientific inquiry.

Conditions Influencing Geometric Isomerization

The primary factor influencing the isomerization from the (Z)- to the (E)-form of N-Feruloyl-3-methoxytyramine and related HCAAs is exposure to ultraviolet (UV) light. mdpi.comnih.gov Studies have shown that when solutions of the (Z)-isomer are exposed to UV radiation, a conversion to the (E)-isomer occurs. nih.govmdpi.com

The rate and extent of this photoisomerization can be influenced by several factors, including the wavelength of the UV light and the solvent used. For example, studies on feruloyl amides from Portulaca oleracea demonstrated that exposure to UV light at 254 nm led to the conversion of cis-isomers to trans-isomers, with conversion rates ranging from 23.2% to 35.0% after 96 hours. nih.govmdpi.com Interestingly, in some cases, the cis-isomers were found to be more stable than the trans-isomers in the mixture after reaching equilibrium under UV light. nih.gov In a study on compounds from Allium fistulosum, it was observed that 62.91% of N-trans-feruloyl-3'-methoxytyramine converted to the cis isomer upon UV exposure. d-nb.inforesearchgate.net This suggests that the equilibrium between the two isomers is dependent on the specific compound and the experimental conditions.

Pharmacological Studies and Cellular Mechanisms of Action of N Feruloyl 3 Methoxytyramine, Z

Anti-Inflammatory Activities and Mechanistic Investigations

The anti-inflammatory potential of (Z)-N-Feruloyl-3-methoxytyramine has been explored through its ability to modulate key signaling pathways and inhibit the production of pro-inflammatory mediators.

Modulation of Inflammatory Signaling Pathways (e.g., IL-6/STAT3 signaling)

Interleukin-6 (IL-6) is a cytokine that plays a significant role in inflammatory processes and is associated with various diseases. nih.gov It exerts its effects by activating the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. nih.gov Research has shown that feruloyl amides, a class of compounds to which (Z)-N-Feruloyl-3-methoxytyramine belongs, can interfere with this pathway.

Studies on related feruloyl amides isolated from Portulaca oleracea have demonstrated inhibitory effects on IL-6-induced STAT3 activation in Hep3B cells. nih.gov For instance, compound 6 , a structurally similar feruloyl amide, exhibited potent inhibition of IL-6-induced STAT3 activation with an IC50 value of 0.2 μM. nih.gov This compound was found to inhibit the phosphorylation of both p-STAT3 and its upstream molecule, p-JAK2. nih.gov The structurally related compound, ferulic acid, has also been shown to diminish hepcidin (B1576463) levels by reducing the IL-6/STAT3 pathway. mdpi.com While direct studies on the (Z)-isomer are limited, the activity of its structural analogs suggests a potential mechanism for its anti-inflammatory effects through the modulation of the IL-6/STAT3 signaling cascade.

Inhibition of Pro-inflammatory Mediators (e.g., Nitric Oxide production)

A key indicator of inflammation is the overproduction of pro-inflammatory mediators such as nitric oxide (NO). Macrophages, when activated by substances like lipopolysaccharide (LPS), produce significant amounts of NO. nih.govmdpi.com

Cyclooxygenase (COX-I and COX-II) Enzyme Inhibition Studies

Cyclooxygenase (COX) enzymes, particularly COX-2, are pivotal in the inflammatory process as they mediate the conversion of arachidonic acid into prostaglandins. nih.govnih.gov Inhibition of COX-2 is a key target for anti-inflammatory drugs. wikipedia.org

Research on N-trans-feruloyltyramine has demonstrated its ability to strongly suppress the mRNA expression of COX-2 in LPS-stimulated RAW 264.7 macrophages. researchgate.net A recent study also identified N-cis-feruloyl-3-methoxytyramine as having a strong positive correlation with anti-inflammatory activity, which was confirmed through a COX-2 inhibitory assay. researchgate.net This indicates that (Z)-N-Feruloyl-3-methoxytyramine likely exerts part of its anti-inflammatory effect through the inhibition of the COX-2 enzyme, thereby reducing the synthesis of inflammatory prostaglandins.

In Vitro Cellular Models for Anti-Inflammatory Assessment (e.g., RAW 264.7 macrophages)

The RAW 264.7 murine macrophage cell line is a widely used in vitro model to study inflammation. nih.govmdpi.com These cells, when stimulated with LPS, mimic an inflammatory response by producing various pro-inflammatory mediators. nih.gov

Several studies have utilized RAW 264.7 cells to assess the anti-inflammatory properties of feruloyl amides. For instance, the ability of N-trans-feruloyltyramine to inhibit the production of NO and prostaglandin (B15479496) E2 (PGE2) was demonstrated in LPS-stimulated RAW 264.7 cells. researchgate.net The mechanism was found to involve the suppression of the AP-1 and JNK signaling pathways. researchgate.net Similarly, cis-N-Feruloyl-3-methoxytyramine has been studied in LPS-activated RAW-264.7 macrophages, where it was observed to reduce the release of reactive oxygen species. deakin.edu.au The consistent use of this cell line underscores its importance in elucidating the anti-inflammatory mechanisms of compounds like (Z)-N-Feruloyl-3-methoxytyramine.

Antioxidant Mechanisms of N-Feruloyl-3-methoxytyramine, (Z)-

The antioxidant properties of (Z)-N-Feruloyl-3-methoxytyramine have been evaluated using various standard assays that measure its ability to scavenge free radicals.

Radical Scavenging Assays (e.g., DPPH, ABTS)

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays are common methods used to determine the antioxidant capacity of compounds. nih.govresearchgate.net

A study comparing the antioxidant activities of compounds from Welsh onion identified N-cis-feruloyl-3′-methoxytyramine as having significant DPPH radical scavenging activity. chemfaces.com Both the N-trans and N-cis isomers showed notably higher DPPH radical scavenging activities compared to N-trans-p-coumaroyltyramine. chemfaces.com This indicates that the feruloyl moiety is crucial for the antioxidant effect. While specific IC50 values for the (Z)-isomer were not provided in the search results, the comparative data highlights its potential as a potent antioxidant.

Cellular Protection Against Oxidative Stress in Preclinical Models

(Z)-N-Feruloyl-3-methoxytyramine and its related compounds are recognized for their antioxidant properties, which are fundamental to their cellular protective effects. ontosight.ai These compounds have demonstrated the ability to scavenge free radicals, thereby protecting cells against oxidative stress. ontosight.ai In preclinical studies, related feruloyl amides have been shown to inhibit the production of nitric oxide (NO), a key signaling molecule in inflammatory processes, in lipopolysaccharide (LPS)-activated murine macrophage cells (RAW 264.7). mdpi.commdpi.com Specifically, N-cis-feruloyl-3-methoxytyramine has been positively correlated with anti-inflammatory activity through the inhibition of COX-2. researchgate.net

The protective effects of these compounds extend to non-immune cells as well. An extract containing N-Feruloyl-3-methoxytyramine showed protective effects on murine 3T3 fibroblast cells, suggesting potential applications in mitigating cellular damage, such as that seen in skin aging. farmaciajournal.com This body of evidence underscores the capacity of these molecules to shield cells from the damaging effects of oxidative and inflammatory insults in various non-human, preclinical settings.

Neuroprotective Research and Associated Molecular Pathways

Research into the neuroprotective capabilities of N-Feruloyl-3-methoxytyramine and its analogs is driven by the multifaceted nature of neurodegenerative diseases, which often involve oxidative stress, cholinergic deficits, and protein aggregation. researchgate.netrsc.org While direct studies on the (Z)- isomer are limited, investigations into the trans-isomer provide significant insights into its potential as a neuroprotective agent.

In Vitro and Animal Model Studies on Neuroprotection

In vitro studies form the bedrock of our understanding of this compound's neuroprotective potential. Feruloyl tyramine (B21549) derivatives, structurally similar to (Z)-N-Feruloyl-3-methoxytyramine, have been investigated for their neuroprotective properties. ontosight.ai These studies often utilize cellular models to probe the mechanisms by which these compounds might defend neurons from injury and degeneration. The primary mechanisms explored include the inhibition of key enzymes involved in neurodegeneration and the prevention of pathological protein aggregation, as detailed in the following sections.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

A key strategy in the symptomatic treatment of Alzheimer's disease involves boosting cholinergic neurotransmission by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Extracts from Allium subhirsutum and Achyranthes bidentata, containing N-trans-feruloyl-3-methoxytyramine, have been shown to exhibit significant AChE inhibitory activity. semanticscholar.orgchemrxiv.org While specific IC50 values for the pure compound are not detailed in these particular studies, the activity of the extracts points to the compound's contribution to the observed cholinesterase inhibition. Another compound isolated from Bassia indica, 6,7-dihydroxycoumarin, also showed pronounced anti-acetylcholinesterase activity in a study that concurrently isolated N-trans-feruloyl-3-methoxytyramine. kyushu-u.ac.jp

Modulation of Neurodegenerative Processes in Preclinical Contexts

Beyond cholinesterase inhibition, N-trans-feruloyl-3-methoxytyramine has demonstrated a multi-target approach to modulating neurodegenerative pathways. researchgate.netrsc.orgkyushu-u.ac.jp In preclinical evaluations, it has shown potent inhibitory activity against several key targets implicated in Alzheimer's disease. researchgate.netrsc.org These include β-secretase (BACE1), the enzyme that initiates the production of amyloid-β (Aβ) peptides, and monoamine oxidase B (MAO-B), an enzyme whose overactivity contributes to oxidative stress and the breakdown of neurotransmitters. researchgate.netrsc.orgkyushu-u.ac.jp

Furthermore, the compound has been found to possess anti-aggregation properties against the Aβ-peptides themselves, which are the primary component of the amyloid plaques found in the brains of Alzheimer's patients. researchgate.netrsc.orgkyushu-u.ac.jp This multi-targeting capability suggests that N-feruloyl-3-methoxytyramine could interfere with the Alzheimer's disease cascade at multiple points.

| Compound | Target | Activity in Preclinical Models | Reference |

|---|---|---|---|

| N-trans-feruloyl-3-methoxytyramine | β-secretase (BACE1) | Potent inhibitory activity | researchgate.netrsc.org |

| N-trans-feruloyl-3-methoxytyramine | Monoamine Oxidase B (MAO-B) | Potent inhibitory activity | researchgate.netrsc.org |

| N-trans-feruloyl-3-methoxytyramine | Amyloid-β (Aβ) Peptide Aggregation | Anti-aggregation activity | researchgate.netrsc.orgkyushu-u.ac.jp |

Anti-Cancer Research and Molecular Targets in Preclinical Models

While general anticancer properties have been attributed to (Z)-N-Feruloyl-3-methoxytyramine, specific preclinical data in non-human cancer cell lines is sparse. ontosight.ai The available research on related compounds in non-cancerous, non-human cell lines provides some insight into its cytotoxic profile.

Modulation of Signaling Pathways and Molecular Targets in Preclinical Models (Excluding Human Data)

(Z)-N-Feruloyl-3-methoxytyramine, also known as N-cis-feruloyl-3'-methoxytyramine, has been shown to modulate key signaling pathways involved in inflammation and cellular defense in non-human preclinical models.

In plant cell models, which serve as a non-human preclinical system, feruloyl-3-methoxytyramine and its glycoside conjugate were identified as key biomarker metabolites in tobacco cells treated with the defense-priming agents azelaic acid and hexanoic acid. d-nb.info The accumulation of these compounds was associated with the activation of the early shikimate/phenylpropanoid pathway, a critical component of plant defense responses. d-nb.info This was evidenced by the upregulation of genes such as phenylalanine ammonia (B1221849) lyase (PAL) and hydroxycinnamoyl-CoA:shikimate/quinate hydroxycinnamoyl transferase (HCT). d-nb.info

In the context of inflammatory signaling, the cis-isomer is a notable inhibitor of the Interleukin-6 (IL-6) induced Signal Transducer and Activator of Transcription 3 (STAT3) pathway. mdpi.comnih.gov Studies on Hep3B human hepatoma cells demonstrated that N-cis-feruloyl-3'-methoxytyramine inhibits the activation of STAT3 induced by the inflammatory cytokine IL-6. mdpi.com The trans-isomer, N-trans-feruloyltyramine, has been shown to suppress the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages by inhibiting the Activator Protein-1 (AP-1) and c-Jun N-terminal kinase (JNK) signaling pathways. researchgate.net Furthermore, compounds structurally related to (Z)-N-Feruloyl-3-methoxytyramine are reported to ameliorate symptoms of rheumatoid arthritis by regulating inflammatory cytokines, including decreasing levels of TNF-α, IL-1β, IL-6, IL-8, and IL-17A, while increasing the level of the anti-inflammatory cytokine IL-10. mdpi.com

Receptor Binding and Inhibition in Cellular Assays

Cellular assays have elucidated the inhibitory activities of (Z)-N-Feruloyl-3-methoxytyramine against key enzymes involved in inflammation. The compound has been identified as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme pivotal to the inflammatory process. mdpi.com

In a COX-2 inhibitory assay, N-cis-feruloyl-3-methoxytyramine demonstrated a half-maximal inhibitory concentration (IC₅₀) of 120.7 µM. mdpi.com Additionally, its potent inhibitory effect on the IL-6/STAT3 signaling pathway was quantified in Hep3B cells, where it exhibited an IC₅₀ value of 16.2 µM. mdpi.com This indicates a more potent action on the STAT3 pathway compared to its cis-isomer counterpart, N-cis-feruloyltyramine, which had an IC₅₀ of 19.3 µM in the same assay. mdpi.com

| Target | Assay System | Compound | IC₅₀ (µM) | Source |

|---|---|---|---|---|

| COX-2 | Enzyme Inhibition Assay | N-cis-feruloyl-3-methoxytyramine | 120.7 | mdpi.com |

| IL-6-induced STAT3 Activation | Hep3B Cellular Assay | N-cis-feruloyl-3'-methoxytyramine | 16.2 | mdpi.com |

Antimicrobial and Antifungal Activity Investigations

Inhibition of Bacterial Growth in Microbiological Assays

Research has identified antibacterial properties associated with (Z)-N-Feruloyl-3-methoxytyramine. This compound, isolated from Allium fistulosum (Welsh onion), was shown to possess antibacterial activity against a range of bacteria. japsonline.com The specific bacteria inhibited include Bacillus megaterium, Bacillus subtilis, Clostridium perfringens, Micrococcus tetragenus, and Escherichia coli. japsonline.com Cinnamic acid amides as a class are recognized for their antibacterial effects. researchgate.net

Antifungal Efficacy Studies against Fungal Pathogens

The antifungal potential of this compound has been observed in plant defense mechanisms. Studies on onions revealed that feruloyl-3'-methoxytyramine accumulates at the sites where the fungal pathogen Botrytis allii attempts to penetrate the onion epidermis. scispace.com This accumulation is proposed to provide a protective effect against oxidative stress and to help prevent the degradation of the plant cell wall by the fungus, indicating a clear antifungal role. scispace.com

Other Biological Activities and Enzyme Inhibition Studies

Anti-Rheumatoid Arthritis Activities in In Vitro Models (e.g., synoviocyte proliferation)

In vitro studies suggest that (Z)-N-Feruloyl-3-methoxytyramine has potential as an agent against rheumatoid arthritis. The compound is reported to ameliorate symptoms of rheumatoid arthritis through the regulation of inflammatory cytokines. mdpi.com This includes the downregulation of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Interleukin-17A (IL-17A). mdpi.com Concurrently, it has been shown to increase the levels of the anti-inflammatory cytokine Interleukin-10 (IL-10). mdpi.com The inhibition of the COX-2 enzyme and the IL-6/STAT3 signaling pathway, as detailed previously, are key mechanisms that contribute to its anti-inflammatory effects relevant to arthritis pathologies. mdpi.commdpi.com

| Cytokine | Effect of (Z)-N-Feruloyl-3-methoxytyramine | Source |

|---|---|---|

| TNF-α | Decreased | mdpi.com |

| IL-1β | Decreased | mdpi.com |

| IL-6 | Decreased | mdpi.com |

| IL-8 | Decreased | mdpi.com |

| IL-17A | Decreased | mdpi.com |

| IL-10 | Increased | mdpi.com |

Tyrosinase Inhibition Studies

Limited direct research on the (Z)-isomer of N-Feruloyl-3-methoxytyramine and its specific impact on tyrosinase activity has been published. However, studies on the closely related trans-isomer, N-trans-feruloyltyramine, provide valuable insights into the potential mechanisms of the broader compound class.

In studies involving mouse B16 melanoma cells, N-trans-feruloyltyramine was shown to inhibit melanogenesis in a dose-dependent manner. nih.govresearchgate.net Its potency was reported to be greater than that of kojic acid, a standard inhibitor of melanin (B1238610) production. nih.gov The mechanism of action does not appear to be direct competitive inhibition of the tyrosinase enzyme. Instead, treatment with N-trans-feruloyltyramine leads to a significant decrease in the expression levels of tyrosinase. nih.govresearchgate.netnii.ac.jp This downregulation of the enzyme's production is the primary means by which it suppresses melanin biosynthesis. nih.govnii.ac.jp

It is important to note the distinction between the cis ((Z)-) and trans ((E)-) isomers. While both N-cis-feruloyl-3'-methoxytyramine and N-trans-feruloyl-3'-methoxytyramine have been identified in plants like the Welsh onion (Allium fistulosum), studies often focus on the more stable trans-isomer or a mixture of both. d-nb.infochemfaces.com

Interactive Data Table: Tyrosinase Inhibition Studies of Related Compounds

| Compound | Model System | Observed Effect | Potency Comparison | Mechanism of Action |

| N-trans-feruloyltyramine | Mouse B16 Melanoma Cells | Dose-dependent inhibition of melanogenesis | Greater than kojic acid | Downregulation of tyrosinase expression |

| N-trans-feruloyltyramine | Spartina anglica extracts | Contributes to tyrosinase inhibition | Not specified | Not specified |

| Alcea fasciculiflora methanolic extracts (containing N-feruloyl 3-methoxytyramine) | In vitro assay | Tyrosinase inhibitory effect (1.79–58.93 mg KAE/g) | Not specified | Not specified |

N-Myristoyltransferase Inhibition Studies

A molecular docking and molecular dynamics investigation identified N-trans-feruloyl-methoxytyramine as a potential inhibitor of Leishmania N-myristoyltransferase. nih.gov In this in silico study, the compound exhibited a significant binding affinity to the enzyme's active site. nih.gov N-myristoyltransferase is a crucial enzyme in Leishmania and other parasites, as it facilitates the attachment of myristate to proteins, a process vital for their cellular localization and function. nih.gov The inhibition of this enzyme is a promising strategy for the development of new anti-leishmanial drugs. nih.gov While this computational evidence is promising, it is essential to note that these are predictive findings and require experimental validation to confirm the actual inhibitory activity and to determine the specific effects of the (Z)-isomer.

Insect Growth Inhibitory Activities in Entomological Models (e.g., Chilo suppressalis)

Recent metabolomic studies have highlighted the role of feruloyltyramine derivatives in plant defense mechanisms against herbivores. Specifically, N-trans-feruloyl-3-methoxytyramine has been identified as a key metabolite in rice (Oryza sativa) that is significantly upregulated in response to infestation by the striped stem borer, Chilo suppressalis. mdpi.comresearchgate.net

In vitro insect bioassays have demonstrated that N-trans-feruloyl-3-methoxytyramine possesses potent insect growth inhibitory activity against Chilo suppressalis larvae. mdpi.comresearchgate.net When incorporated into an artificial diet, this compound significantly inhibited the growth of the larvae. mdpi.com The inhibitory rate was highest in the initial days of exposure, reaching 59.63%, and then stabilizing at a lower but still significant level. mdpi.com

The proposed mechanism for this growth inhibition involves the disruption of normal physiological processes in the insect. RNA-sequencing analysis of larvae exposed to the compound revealed an upregulation of genes associated with ribosome biogenesis and the cell cycle, suggesting abnormal cell proliferation. mdpi.com Conversely, genes related to metabolic pathways, oxidative phosphorylation, and the citrate (B86180) (TCA) cycle were downregulated, indicating an inhibition of material and energy metabolism. mdpi.com Furthermore, the activity of the detoxification enzyme glutathione (B108866) S-transferase (GST) was significantly inhibited in the larvae, which could enhance the compound's toxicity. researchgate.net These findings suggest that N-trans-feruloyl-3-methoxytyramine disrupts the normal growth and development of Chilo suppressalis by inducing abnormal cell division while simultaneously suppressing vital metabolic and detoxification processes. mdpi.comresearchgate.net

Interactive Data Table: Insect Growth Inhibitory Activity against Chilo suppressalis

| Compound | Concentration | Observation Period | Growth Inhibition Rate | Proposed Mechanism |

| N-trans-feruloyl-3-methoxytyramine | 100 µg/g | 3 days | 59.63% | Disruption of metabolism, abnormal cell proliferation, inhibition of GST |

| N-trans-feruloyl-3-methoxytyramine | 100 µg/g | 9 days | ~42% | Disruption of metabolism, abnormal cell proliferation, inhibition of GST |

Analytical Characterization and Quantification of N Feruloyl 3 Methoxytyramine, Z

Advanced Spectroscopic Techniques for Structural Elucidation

The definitive identification of (Z)-N-Feruloyl-3-methoxytyramine relies on a combination of advanced spectroscopic methods. These techniques provide detailed information about the molecule's atomic connectivity, functional groups, and three-dimensional structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules, including (Z)-N-Feruloyl-3-methoxytyramine. One-dimensional (1D) NMR, specifically ¹H (proton) and ¹³C (carbon-13) NMR, provides fundamental information about the chemical environment of individual atoms.

In a study isolating N-cis-feruloyl-3′-methoxytyramine (the common name for the Z-isomer) from Portulaca oleracea, detailed ¹H-NMR data was reported. nih.govmdpi.com The characteristic signals for the cis-configuration of the double bond (H-7 and H-8) are observed with a smaller coupling constant (J) compared to the trans-isomer, typically around 12.4-12.8 Hz. mdpi.comd-nb.info

Detailed ¹H-NMR data for (Z)-N-Feruloyl-3-methoxytyramine, recorded in methanol-d4 (B120146) (CD₃OD), is presented below. mdpi.com

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-2 | 7.35 | d | 2.0 |

| H-6 | 6.91 | dd | 8.0, 2.0 |

| H-5 | 6.71 | d | 8.0 |

| H-7 | 6.59 | d | 12.4 |

| H-8 | 5.80 | d | 12.8 |

| H-2' | 6.75 | d | 1.6 |

| H-5' | 6.68 | d | 8.0 |

| H-6' | 6.59 | dd | 8.0, 2.0 |

| H-7' | 3.41 | t | 7.2 |

| H-8' | 2.69 | t | 7.8 |

| 3-OCH₃ | 3.81 | s | |

| 3'-OCH₃ | 3.77 | s |

Mass Spectrometry (MS, MS/MS) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, thereby establishing the molecular weight and elemental formula of a compound. High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) provides highly accurate mass measurements, which are crucial for confirming the molecular formula. mdpi.com

For (Z)-N-Feruloyl-3-methoxytyramine (molecular formula C₁₉H₂₁NO₅), HRESIMS analysis typically shows a protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻. ncats.ionih.gov

Positive Ion Mode [M+H]⁺: Observed at m/z 344.149 (calculated for C₁₉H₂₂NO₅⁺). mdpi.commdpi.com

Negative Ion Mode [M-H]⁻: Observed at m/z 342.1231 (calculated for C₁₉H₂₀NO₅⁻). mdpi.comd-nb.info

Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the parent ion and analyzing the resulting daughter ions. The fragmentation pattern is characteristic of the compound's structure. For N-feruloyl 3-methoxytyramine, key fragment ions derived from the ferulic acid moiety are observed at m/z 177.054, 145.028, and 117.034. mdpi.comacs.org These fragments correspond to the loss of water and subsequent cleavages within the feruloyl group. mdpi.com

Electronic Circular Dichroism (ECD) and Infrared (IR) Spectroscopy

While NMR and MS provide the primary structural framework, other spectroscopic techniques like Infrared (IR) and Electronic Circular Dichroism (ECD) offer complementary information.

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. For (Z)-N-Feruloyl-3-methoxytyramine, the IR spectrum would be expected to show characteristic absorption bands for:

O-H stretching: Broad bands for the phenolic hydroxyl groups.

N-H stretching: A band corresponding to the amide N-H group.

C=O stretching: A strong absorption for the amide carbonyl group (Amide I band).

C=C stretching: Bands for the aromatic rings and the alkene double bond.

N-H bending: A band for the amide N-H bend (Amide II band).

C-O stretching: Bands for the ether (methoxy) and phenolic C-O bonds.

Electronic Circular Dichroism (ECD) is a form of UV-Vis spectroscopy that measures the differential absorption of left- and right-circularly polarized light. It is particularly useful for determining the absolute configuration of chiral molecules. researchgate.net Since (Z)-N-Feruloyl-3-methoxytyramine is achiral, it does not exhibit an ECD spectrum. ncats.io However, related natural products that are chiral do utilize this technique for stereochemical assignment. researchgate.net

Chromatographic Methods for Quantification and Profiling

Chromatographic techniques are essential for separating (Z)-N-Feruloyl-3-methoxytyramine from complex mixtures, such as plant extracts, and for its precise quantification.

Ultra-High Performance Liquid Chromatography (UHPLC) hyphenated Techniques

Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC, including higher resolution, greater sensitivity, and faster analysis times. rsc.org This is achieved by using columns packed with sub-2 µm particles. rsc.org UHPLC is commonly hyphenated with detectors like a Diode Array Detector (DAD) for UV-Vis spectral analysis or a mass spectrometer.

For the analysis of hydroxycinnamic acid amides (HCAAs), including feruloyl amides, reversed-phase UHPLC is the standard method. fda.gov.twacs.org The separation of cis and trans isomers is readily achievable with this technique. d-nb.info

A typical UHPLC setup for analyzing these compounds is summarized below.

| Parameter | Description |

| Column | Reversed-phase C18 column (e.g., ACQUITY BEH C18, Synergi Fusion-RP). acs.orgfda.gov.tw |

| Mobile Phase A | Water with an acidic modifier (e.g., 0.1% formic acid). mdpi.comacs.org |

| Mobile Phase B | Acetonitrile (B52724) (AcN) with an acidic modifier (e.g., 0.1% formic acid). mdpi.comacs.org |

| Detection | UV detection (peaks for cis and trans isomers have distinct UV spectra) or Mass Spectrometry. d-nb.info |

| Gradient Elution | A gradient program starting with a low percentage of organic solvent (B) and increasing over time is used to elute compounds with varying polarities. acs.org |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, Q-TOF-MS/MS) for Complex Mixture Analysis

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for both the identification and quantification of low-abundance compounds like (Z)-N-Feruloyl-3-methoxytyramine in complex biological matrices. cda-amc.calcms.cz

LC-Q-TOF-MS/MS (Quadrupole Time-of-Flight) combines the scanning capabilities of a TOF analyzer with the precursor ion selection of a quadrupole. This setup allows for the acquisition of high-resolution full-scan MS and MS/MS data simultaneously, making it ideal for identifying unknown compounds in metabolomics studies. d-nb.info The accurate mass measurements of both precursor and fragment ions aid in the confident annotation of compounds like feruloyl-3-methoxytyramine in plant extracts. d-nb.info

LC-TripleQ MS (Triple Quadrupole) is the preferred technique for targeted quantification due to its high sensitivity and selectivity. jfda-online.com It operates in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for the target analyte and an internal standard. lcms.czjfda-online.com This method provides excellent linearity and low limits of detection (LOD) and quantification (LOQ), often in the low ng/mL range, making it suitable for trace-level analysis in various samples. jfda-online.com

Quantitative Method Validation: Specificity, Linearity, Intra- and Inter-Day Precision and Accuracy, Limit of Detection (LOD), Limit of Quantification (LOQ), Recovery, and Reproducibility

The accurate quantification of N-Feruloyl-3-methoxytyramine, (Z)-, also known as N-cis-feruloyl-3′-methoxytyramine, in complex matrices such as plant extracts, necessitates the development and validation of sensitive and specific analytical methods. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry (MS) are the predominant techniques employed for this purpose.

A fully validated HPLC/UV analysis method has been developed for the standardization of compounds in the bulbs of Allium fistulosum, which included N-cis-feruloyl-3′-methoxytyramine. d-nb.inforesearchgate.net In this context, method validation ensures that the analytical procedure is suitable for its intended purpose. For the analysis of N-cis-feruloyl-3′-methoxytyramine and its related isomers, standards with a purity of over 98% were used to prepare working solutions for HPLC analysis at fifteen different concentrations, ranging from 0.01 to 250 µg/mL. d-nb.info

Key validation parameters for such analytical methods are defined as follows:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. In HPLC-MS methods, specificity is achieved through a combination of chromatographic retention time and the unique mass-to-charge ratio (m/z) of the precursor and product ions. For instance, in the analysis of Achyranthes bidentata, N-cis-feruloyl-3-methoxytyramine was identified based on its [M-H]⁻ ion at m/z 342 and its specific retention time, distinguishing it from its trans-isomer. mdpi.com

Linearity: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte. Calibration curves are typically plotted using a series of concentrations, and a high correlation coefficient (r²) value, generally above 0.99, indicates good linearity. jfda-online.com

Precision and Accuracy: Precision refers to the closeness of agreement between a series of measurements, expressed as intra-day (within the same day) and inter-day (on different days) precision. Accuracy is the closeness of the test results to the true value. While specific data for the (Z)-isomer is limited, validated methods for the analogous trans-isomer show intra-day precision from 0.1% to 10.9% and inter-day precision from 0.7% to 11.8%. fda.gov.tw Accuracy for the trans-isomer has been reported to range from 90.5% to 111.6% (intra-day) and 93.8% to 112.8% (inter-day). fda.gov.tw

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected, while the LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. For the analysis of N-cis-feruloyl-3′-methoxytyramine, the LOD and LOQ were calculated using the signal-to-noise (S/N) ratio method, with an S/N ratio of 3 for LOD and 10 for LOQ. d-nb.info

Recovery: The recovery of an analytical method is the percentage of the true amount of a substance that is detected. It is a measure of the efficiency of the sample extraction and preparation process. For related hydroxycinnamic acid amides, mean recovery has been reported in the range of 94.8% to 105.1%. fda.gov.tw

Reproducibility: This assesses the precision between different laboratories and is a measure of the robustness of the method.

While comprehensive validation data tables are more commonly published for the more stable and abundant trans-isomer jfda-online.comfda.gov.twresearchgate.net, the principles and methods are directly applicable to the quantification of the (Z)-isomer.

| Validation Parameter | Description and Reported Methodology for (Z)-N-Feruloyl-3-methoxytyramine and Related Compounds |

|---|---|

| Specificity | Achieved by unique chromatographic retention time and specific precursor/product ion transitions in MS/MS analysis. Unambiguously deduced in Achyranthes bidentata extracts. mdpi.com |

| Linearity | Established using standard solutions at concentrations from 0.01 to 250 µg/mL for HPLC analysis of compounds including the (Z)-isomer. d-nb.info For related compounds, correlation coefficients (r²) > 0.996 are typically achieved. jfda-online.com |

| Precision (Intra- & Inter-Day) | Assesses repeatability on the same day and on different days. Specific percentage values for the (Z)-isomer are not detailed in the provided sources, but methods are validated to ensure high precision. |

| Accuracy | Measures closeness to the true value. Validated methods ensure high accuracy, though specific percentages for the (Z)-isomer are not readily available. |

| Limit of Detection (LOD) | Calculated by the signal-to-noise ratio (S/N) method, using a ratio of 3. d-nb.info |

| Limit of Quantification (LOQ) | Calculated by the signal-to-noise ratio (S/N) method, using a ratio of 10. d-nb.info |

| Recovery | Determined by standard addition methods to evaluate the efficiency of the extraction process. For related compounds, recoveries of 94.8%–105.1% have been reported. fda.gov.tw |

| Reproducibility | Ensures the method can be transferred between laboratories, a key component of method robustness. |

Metabolomic Profiling and Chemometric Analysis in Plant Extracts

Metabolomics, particularly using UPLC-MS/MS platforms, has become a vital tool for the comprehensive chemical profiling of plant extracts. In this context, N-Feruloyl-3-methoxytyramine, (Z)- has been identified as a significant metabolite in several plant species. Chemometric analysis, which involves the use of multivariate statistics, is then often applied to the complex metabolomic data to identify patterns, differentiate samples, and correlate specific metabolites with biological activities.

In a study on hemp (Cannabis sativa) seeds, a widely targeted metabolomics approach identified N-Cis-Feruloyl-3'-O-methyldopamine (an alternative name for the same compound) as a key metabolite. frontiersin.org This analysis, which compared seven different hemp varieties, revealed that this compound, along with other alkaloids and phenolic acids, was highly detected in varieties with strong antioxidant properties, suggesting its contribution to this bioactivity. frontiersin.org

Similarly, metabolomic analysis of rice (Oryza sativa) responding to herbivore attack by Chilo suppressalis identified a significant upregulation of related compounds, including N-cis-feruloyltyramine. mdpi.com This indicates that amides of hydroxycinnamic acids play a role in the plant's defense mechanisms.

In research on Achyranthes bidentata, a plant used in traditional medicine for osteoarthritis, HPLC-Q-TOF-MS was used to compare the chemical profiles of raw and salt-processed samples. mdpi.com N-cis-feruloyl-3-methoxytyramine was identified as one of 29 compounds. mdpi.com A chemometric tool, gray correlation analysis, was employed to correlate the abundance of these compounds with their cyclooxygenase-2 (COX-2) inhibitory effects. This analysis revealed that N-cis-feruloyl-3-methoxytyramine had a strong positive correlation with anti-inflammatory activity and an IC₅₀ value of 120.7 µM for COX-2 inhibition. mdpi.com

Metabolomic fingerprinting of tobacco (Nicotiana tabacum) cells treated with different chemical activators (priming agents) also led to the identification of related compounds. Feruloyl-3-methoxytyramine glycoside was identified as a biomarker associated with the priming response induced by azelaic acid, indicating its role in induced plant defense pathways. nih.govfrontiersin.org

Computational and in Silico Approaches to N Feruloyl 3 Methoxytyramine, Z Research

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Ligand-Protein Binding Affinity and Mode of Interaction Assessment

No specific molecular docking studies detailing the binding affinity and interaction modes of (Z)-N-Feruloyl-3-methoxytyramine with protein targets have been identified in the reviewed literature. Research on the related trans-isomer has shown potent inhibitory activity against enzymes like BACE1 and MAO-B, with docking studies revealing specific binding modes within the active sites of these enzymes uniupo.itrsc.org. Such analyses for the (Z)-isomer would be necessary to understand how its different three-dimensional geometry might affect binding affinity and interaction patterns compared to its trans counterpart.

Identification of Potential Molecular Targets

While network pharmacology analyses have been applied to plant extracts containing a mixture of compounds, including cis-N-feruloyl-3'-methoxytyramine nih.gov, a targeted study to identify the potential molecular targets specifically for the (Z)-isomer is not available. Such an investigation would be crucial for predicting its pharmacological profile.

Molecular Dynamics Simulations to Elucidate Binding Mechanisms and Conformational Changes

Molecular dynamics (MD) simulations provide detailed information about the fluctuation and conformational changes of proteins and ligands over time. In-depth MD simulations have been performed for (E)-N-Feruloyl-3-methoxytyramine to analyze the stability of the ligand-protein complex and elucidate binding mechanisms with targets such as BACE1 uniupo.itrsc.org. Equivalent studies focused solely on the (Z)-isomer are required to understand its dynamic behavior within a protein's active site and how its conformational flexibility influences binding stability.

In Silico ADMET Prediction (Excluding Human Data Interpretation)

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction uses computational models to estimate the pharmacokinetic and toxicological properties of a compound. General frameworks and tools for ADMET prediction are well-established nih.govfrontiersin.org. However, a specific, published ADMET profile for (Z)-N-Feruloyl-3-methoxytyramine has not been found. Such a study would involve using its 2D or 3D structure to predict properties like intestinal absorption, blood-brain barrier permeability, metabolic stability, and potential for toxicity, without interpreting these findings in a human clinical context.

Quantitative Structure-Activity Relationship (QSAR) Studies for N-Feruloyl-3-methoxytyramine, (Z)- and its Analogs